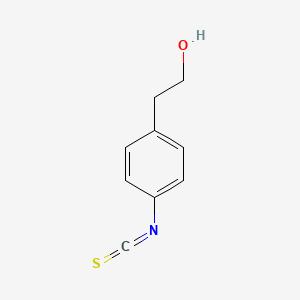
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-butoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 880027-02-1
Molecular Weight: 507.978 g/mol
MDL Number: MFCD03416164
Métodos De Preparación
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents (e.g., KMnO, CrO) under appropriate conditions.
Reduction: Reducing agents (e.g., NaBH, LiAlH) in suitable solvents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) in organic solvents.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents. Further research is needed to determine the exact outcomes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions due to its unique structure.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mecanismo De Acción
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are necessary to elucidate these mechanisms.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
765911-31-7 |
|---|---|
Fórmula molecular |
C26H25ClN2O5 |
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H25ClN2O5/c1-3-4-14-33-22-11-9-19(10-12-22)26(31)34-23-13-8-18(15-24(23)32-2)17-28-29-25(30)20-6-5-7-21(27)16-20/h5-13,15-17H,3-4,14H2,1-2H3,(H,29,30)/b28-17+ |
Clave InChI |
SUQZUPFREFFRSI-OGLMXYFKSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B12008926.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)
methanone](/img/structure/B12008957.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)

![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)
